4-Methylindoline, with the IUPAC name 4-methyl-1H-indole and a molecular formula of C₉H₉N, is a nitrogen-containing heterocyclic compound. It features a fused bicyclic structure consisting of a benzene ring and a pyrrole-like ring. The compound is typically a clear yellow to brown liquid at room temperature, with a melting point of approximately 5 °C and a boiling point of around 267 °C .
4-Methylindoline exhibits several notable chemical reactivity patterns:
Several methods exist for synthesizing 4-Methylindoline:
4-Methylindoline has several applications across different fields:
Interaction studies involving 4-Methylindoline have focused on its reactivity with various electrophiles and nucleophiles. These interactions can lead to the formation of diverse derivatives with potential applications in medicinal chemistry. The specific mechanisms and outcomes of these interactions are areas of ongoing research.
4-Methylindoline shares structural similarities with other compounds in the indole family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Indole | C₈H₇N | Basic structure of the indole family |
2-Methylindole | C₉H₉N | Methyl group at the second position; different reactivity |
3-Methylindole | C₉H₉N | Methyl group at the third position; different properties |
5-Methylindole | C₉H₉N | Methyl group at the fifth position; distinct reactivity |
4-Ethylindole | C₁₀H₁₁N | Ethyl group provides different steric effects |
While all these compounds share a common indolic structure, 4-Methylindoline's unique placement of the methyl group significantly influences its chemical behavior and potential applications.